Product packaging for Androstane-3,17-dione(Cat. No.:CAS No. 5982-99-0)

Androstane-3,17-dione

Cat. No.: B1226567
CAS No.: 5982-99-0
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-RNQTWYFASA-N
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Description

Contextualization within the Androgen Steroid Class

Androstane-3,17-dione belongs to the androstane (B1237026) steroid class, which are C19 steroids that serve as precursors for more potent androgens like testosterone (B1683101). nih.gov It is a metabolite of androstenedione (B190577), a weak androgenic steroid hormone produced in the adrenal glands and gonads. nih.govwikipedia.orgmdpi.com Androstenedione itself is a central intermediate in the biosynthesis of testosterone and estrone (B1671321). nih.govwikipedia.org

The conversion of androstenedione to this compound is a critical step in androgen metabolism. This conversion is catalyzed by the enzyme 5α-reductase, which reduces the double bond at the C4-5 position of androstenedione. wikipedia.orgnih.gov this compound can then be further metabolized to other androgens. For instance, it is a precursor to dihydrotestosterone (B1667394) (DHT), a potent androgen, through a pathway that bypasses testosterone. wikipedia.orgebi.ac.uknih.gov This "5α-dione pathway" involves the conversion of this compound to DHT. wikipedia.org

Stereoisomeric Forms of this compound: 5α- and 5β-Isomers

This compound exists in two primary stereoisomeric forms, distinguished by the orientation of the hydrogen atom at the C5 position of the steroid's A-ring. These are 5α-androstane-3,17-dione and 5β-androstane-3,17-dione. wikipedia.orgwikipedia.org This stereoisomerism results in different three-dimensional structures, which in turn leads to different biological activities.

5α-Androstane-3,17-dione (Androstanedione):

Also known as androstanedione, this isomer is formed from androstenedione by the action of the enzyme 5α-reductase. wikipedia.org It is an endogenous metabolite of several androgens, including testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (B1670201) (DHEA), and androstenedione. wikipedia.orgebi.ac.uk 5α-Androstane-3,17-dione has some androgenic activity itself and is a key intermediate in the "backdoor" pathway of DHT synthesis. wikipedia.orgwikipedia.org In certain tissues, such as female genital skin, the conversion of androstenedione to DHT via 5α-androstane-3,17-dione is a more significant pathway than the direct conversion from testosterone. wikipedia.orgnih.gov

5β-Androstane-3,17-dione (Etiocholanedione):

Also known as etiocholanedione (B1219114), this isomer is the C5 epimer of 5α-androstane-3,17-dione. wikipedia.orgwikipedia.org It is formed from androstenedione by the enzyme 5β-reductase (AKR1D1). nih.govsemanticscholar.org Unlike its 5α counterpart, 5β-androstane-3,17-dione and other 5β-reduced steroids are generally considered to be devoid of androgenic activity. wikipedia.org However, etiocholanedione does exhibit some biological activities of its own, such as hematopoietic effects. wikipedia.org The A/B rings of the steroid are in a cis-configuration, giving it a bent shape compared to the planar structure of the 5α-isomer. nih.gov

Biochemical Properties of this compound Isomers
Property5α-Androstane-3,17-dione5β-Androstane-3,17-dione
Common NameAndrostanedioneEtiocholanedione
Enzyme of Formation5α-reductase5β-reductase (AKR1D1)
PrecursorAndrostenedione
Androgenic ActivityYes, some activity. wikipedia.orgNo. wikipedia.org
Key Metabolic RoleIntermediate in the "backdoor" pathway to DHT. wikipedia.orgMetabolite of androgens. wikipedia.org
A/B Ring JunctionTransCis

Historical Perspective of this compound Research

The study of this compound and its isomers is intrinsically linked to the broader history of steroid biochemistry and endocrinology. Early research in the mid-20th century focused on the isolation and structural elucidation of steroid hormones and their metabolites. The dipole moments and conformations of this compound and etiocholane-3,17-dione were being investigated by the 1950s. acs.org

In the 1970s, research began to focus on the metabolism of androgens in various tissues. Studies investigated the conversion of androstenedione to its 5α-reduced metabolites, including 5α-androstane-3,17-dione, in tissues like the rat adrenal gland. portlandpress.com The metabolism of androstenedione in skin and its relevance to conditions like hypospadias were also areas of investigation during this period. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O2 B1226567 Androstane-3,17-dione CAS No. 5982-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-RNQTWYFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880244
Record name Androstane-​3,​17-​dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5982-99-0
Record name Androstane-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5982-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstane-3,17-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstane-​3,​17-​dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Androstane 3,17 Dione

Endogenous Biosynthesis of Androstane-3,17-dione

This compound, specifically the 5α-isomer, is a crucial intermediate in the biosynthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). ontosight.ai Its production is a multi-step process involving various precursor steroids and key enzymes primarily within steroidogenic tissues.

The journey to this compound begins with cholesterol, the fundamental precursor for all steroid hormones. Through a series of enzymatic reactions, cholesterol is converted into several key intermediates that pave the way for androgen synthesis.

Pregnenolone (B344588): Cholesterol is first converted to pregnenolone in the mitochondria. This initial step is a rate-limiting factor in steroidogenesis.

Dehydroepiandrosterone (B1670201) (DHEA): Pregnenolone is then hydroxylated to 17α-hydroxypregnenolone. pnas.orgwikipedia.org Subsequently, the enzyme 17,20-lyase acts on 17α-hydroxypregnenolone to produce DHEA. wikipedia.org DHEA is a primary precursor for androstenedione (B190577). wikipedia.orgmdpi.com

Androstenedione: DHEA is converted to androstenedione (also known as androst-4-ene-3,17-dione) by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.orgwikipedia.org Androstenedione is a direct precursor to this compound. wikipedia.org

A secondary pathway to androstenedione involves the conversion of 17α-hydroxyprogesterone. wikipedia.org

The biosynthesis of this compound is orchestrated by a series of specific enzymes.

CYP17A1 (17α-hydroxylase/17,20-lyase): This multifunctional enzyme, a member of the cytochrome P450 family, is critical for the production of androgens. pnas.orgnih.gov It first catalyzes the 17α-hydroxylation of pregnenolone and progesterone (B1679170). pnas.org Then, in a subsequent lyase reaction, it cleaves the C17-C20 bond of 17α-hydroxypregnenolone to form DHEA. pnas.orgnih.gov The lyase activity of CYP17A1 is enhanced by cytochrome b5. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the conversion of Δ5-steroids to Δ4-steroids. scbt.com It catalyzes the conversion of DHEA to androstenedione, a pivotal step in androgen synthesis. wikipedia.orgwikipedia.orgacs.org

Steroid-5α-reductase (SRD5A): This enzyme is responsible for the conversion of androstenedione to 5α-androstane-3,17-dione. ontosight.aiwikipedia.org There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3). wikipedia.orgnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionPrecursorProduct
CYP17A1 17α-hydroxylase/17,20-lyase activityPregnenolone, Progesterone17α-hydroxypregnenolone, DHEA
3β-HSD Oxidative conversion of Δ5-3β-hydroxysteroidsDHEAAndrostenedione
SRD5A Reduction of the C4-C5 double bondAndrostenedione5α-Androstane-3,17-dione

The synthesis of this compound and its precursors occurs in specific tissues equipped with the necessary steroidogenic machinery.

Adrenal Glands: The adrenal cortex is a primary site of DHEA and androstenedione production. wikipedia.orgnih.gov Adrenal production of androstenedione is regulated by the adrenocorticotropic hormone (ACTH). wikipedia.org

Gonads (Testis and Ovaries): The testes in males and the ovaries in females are major sites of androgen biosynthesis. wikipedia.org In the testes, Leydig cells are responsible for producing testosterone, with androstenedione as a key intermediate. oup.com In the ovaries, theca cells produce androstenedione, which can then be converted to estrogens in granulosa cells. wikipedia.org Gonadal production is under the control of gonadotropins. wikipedia.org

Other Peripheral Tissues: Adipose tissue (fat) has been shown to express steroidogenic enzymes and has the capacity for androgen biosynthesis. karger.com This includes the conversion of circulating precursors like DHEA and androstenedione into more potent androgens. karger.com

Key Enzymatic Steps and Catalysts (e.g., CYP17A1, 3β-Hydroxysteroid Dehydrogenase, Steroid-5α-reductase)

Metabolic Fates and Interconversions of this compound

Once formed, this compound can be further metabolized through several pathways, leading to the formation of other androgens.

This compound can undergo reduction at its ketone groups to form various androstanediols. For instance, it can be metabolized to 5α-androstane-3α,17β-diol. nih.gov The metabolism of androgens often involves reversible conversions between ketones and hydroxyl groups, influencing their biological activity.

This compound is a key intermediate in the "backdoor" and "5α-dione" pathways leading to the synthesis of the potent androgen, dihydrotestosterone (DHT). wikipedia.org

Conversion to DHT: this compound can be converted to DHT. ontosight.aiwikipedia.org This conversion is a critical step in androgen action in many tissues.

Relationship with Testosterone: Androstenedione is a direct precursor to testosterone through the action of 17β-hydroxysteroid dehydrogenase. wikipedia.orgmdpi.com Testosterone can then be converted to DHT by 5α-reductase. bioscientifica.comnih.gov Alternatively, the "5α-dione pathway" involves the conversion of androstenedione to 5α-androstane-3,17-dione, which is then converted to DHT. wikipedia.org This pathway bypasses testosterone. ebi.ac.uk

Formation of Other Androgen Metabolites

This compound serves as a substrate for various reductive enzymes, leading to the formation of several other androgen metabolites. The primary products include androsterone (B159326), epiandrosterone (B191177), and 17β-hydroxy-5α-androstan-3-one. These transformations are catalyzed by different hydroxysteroid dehydrogenase (HSD) enzymes.

Androsterone and Epiandrosterone : The reduction of the ketone group at the C-3 position of 5α-androstane-3,17-dione yields two different stereoisomers: androsterone (with a 3α-hydroxyl group) and epiandrosterone (with a 3β-hydroxyl group). ebm-journal.orgwikipedia.org Studies using guinea pig liver homogenates have shown that the reduction to androsterone and epiandrosterone appears to be carried out by two distinct enzyme systems. ebm-journal.org The formation of epiandrosterone from 5α-androstane-3,17-dione is specifically catalyzed by 3β-hydroxysteroid dehydrogenase. wikipedia.orgresearchgate.net In rats, a liver-specific protein known as type III 3-keto-reductase (3-KSR) catalyzes the conversion of 5α-androstane-3,17-dione into its 3β-hydroxy metabolite, epiandrosterone. nih.gov

17β-Hydroxy-5α-androstan-3-one (Dihydrotestosterone - DHT) : The reduction of the C-17 ketone group of 5α-androstane-3,17-dione results in the formation of the potent androgen dihydrotestosterone (DHT). Conversely, DHT can be oxidized back to 5α-androstane-3,17-dione by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.orgebi.ac.uk Research with guinea pig liver homogenates identified the formation of androstan-17β-ol-3-one (an alternative name for DHT) from this compound, although in trace amounts under the specific experimental conditions. ebm-journal.org

The following table summarizes the key enzymatic conversions of 5α-androstane-3,17-dione into its primary androgenic metabolites based on findings from various research studies.

PrecursorMetaboliteEnzymeResearch Finding
5α-Androstane-3,17-dioneAndrosterone3α-Hydroxysteroid DehydrogenaseReduced by guinea pig liver homogenates. ebm-journal.org
5α-Androstane-3,17-dioneEpiandrosterone3β-Hydroxysteroid DehydrogenaseFormed via 3β-reduction; catalyzed by enzymes like type III 3-keto-reductase. ebm-journal.orgwikipedia.orgresearchgate.netnih.gov
5α-Androstane-3,17-dione17β-Hydroxy-5α-androstan-3-one (DHT)17β-Hydroxysteroid DehydrogenaseFormed in trace amounts in guinea pig liver homogenates; the reaction is reversible. ebm-journal.orgwikipedia.org

Aromatization Pathways to Estrogens (from related diones, e.g., androstenedione to estrone)

While this compound itself is not directly aromatized, its related compound, androst-4-ene-3,17-dione (androstenedione), is a primary precursor for the biosynthesis of estrogens through a process called aromatization. wikipedia.org This conversion is a crucial source of estrogens, particularly in postmenopausal women. The key enzyme responsible for this transformation is aromatase, a member of the cytochrome P450 superfamily (CYP19A1). wikipedia.org

The aromatization of androstenedione to estrone (B1671321) involves a series of hydroxylations of the 19-methyl group, followed by the elimination of this group and the aromatization of the A-ring of the steroid. wikipedia.org This process occurs in various tissues, including the gonads, brain, and notably, adipose tissue. wikipedia.orgkarger.com Studies have demonstrated that in human adipose tissue, androstenedione is efficiently converted to estrone, and this conversion rate correlates significantly with the total body mass of adipose tissue. oup.comoup.com Research has established that the stromal cells, rather than the adipocytes themselves, are the principal site of aromatase activity within adipose tissue. nih.gov

The table below details findings from studies on the aromatization of androstenedione.

SubstrateProductEnzymeTissueKey Research Finding
AndrostenedioneEstroneAromatase (CYP19A1)Human Adipose TissueEstrone is the sole estrogenic product from androstenedione; conversion correlates with adipose tissue mass. oup.comoup.comnih.gov
AndrostenedioneEstroneAromatase (CYP19A1)Rhesus Monkey HypothalamusThe hypothalamus shows significant aromatizing activity, converting androstenedione to estrone. karger.com

Conjugation Pathways (e.g., Glucuronide Conjugates)

Steroids and their metabolites are often conjugated to make them more water-soluble, which facilitates their excretion from the body. hmdb.ca A primary conjugation pathway for the metabolites of this compound is glucuronidation, where glucuronic acid is attached to the steroid molecule. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. hmdb.caoup.com

The major 5α-reduced androgen metabolites, such as androsterone and androstane-3α,17β-diol (a metabolite of DHT), are extensively conjugated to form androsterone glucuronide (ADT-G) and androstane-3α,17β-diol glucuronide (3α-DIOL-G). oup.comnih.gov These glucuronide conjugates are considered to be important markers of androgen metabolism. oup.com The conjugation process plays a significant role in regulating the intracellular levels and biological activities of the unconjugated, active steroids. oup.com Studies of human breast cyst fluid have shown the presence of steroid glucuronides, including androsterone glucuronide, suggesting that glucuronyl transferase activity is a key part of androgen metabolism within breast tissue. nih.gov

The table below outlines the key aspects of the glucuronidation pathway for androgen metabolites.

MetaboliteConjugateEnzyme FamilySignificance
AndrosteroneAndrosterone Glucuronide (ADT-G)UDP-glucuronosyltransferases (UGTs)A major water-soluble metabolite used as a marker for androgen metabolism. oup.comnih.gov
Androstane-3α,17β-diolAndrostane-3α,17β-diol Glucuronide (3α-DIOL-G)UDP-glucuronosyltransferases (UGTs)A major glucuronidated metabolite originating from both testicular and adrenal androgens. oup.com

Comparative Metabolism of this compound Isomers

The metabolism of this compound is highly dependent on its stereochemistry, particularly the configuration at the C-5 position, which gives rise to 5α-androstane-3,17-dione (also known as androstanedione) and 5β-androstane-3,17-dione (also known as etiocholanedione). wikipedia.org

5α-androstane-3,17-dione is formed from androstenedione by the enzyme 5α-reductase. wikipedia.orgebi.ac.uk It is a key intermediate in the so-called "5α-pathway" or "front-door pathway" of androgen synthesis, leading to the production of DHT. ebi.ac.uk In contrast, 5β-androstane-3,17-dione is formed from androstenedione via the action of 5β-reductase. mdpi.com

Metabolic studies reveal tissue-specific and substrate-specific differences in the formation and processing of these isomers. For instance, studies with human lung fibroblasts showed that androstenedione was metabolized to the 5α-isomer, 5α-androstanedione, with no formation of 5β-reduced steroids detected. ebi.ac.uk This indicates a preference for the 5α-pathway in this tissue type. Conversely, the reduction of this compound in guinea pig liver homogenates produces both androsterone (a 5α-metabolite) and epiandrosterone, demonstrating the liver's capacity to process the 5α-isomer through different reductive pathways. ebm-journal.org

The metabolic fate of the two isomers differs significantly, leading to distinct classes of downstream metabolites. The metabolism of the 5α-isomer is generally associated with potent androgenic activity, whereas the 5β-isomers are typically considered less active or inactive.

The table below compares the two primary isomers of this compound.

Feature5α-Androstane-3,17-dione5β-Androstane-3,17-dione
Common Name AndrostanedioneEtiocholanedione (B1219114)
Precursor AndrostenedioneAndrostenedione
Key Enzyme 5α-reductase wikipedia.orgebi.ac.uk5β-reductase mdpi.com
Metabolic Pathway "Front-door" or "5α-pathway" leading to DHT ebi.ac.uk5β-pathway
Metabolic Products Androsterone, Epiandrosterone, DHT ebm-journal.orgEtiocholanolone
Tissue-Specific Metabolism Preferentially formed in tissues like lung fibroblasts. ebi.ac.uk

Enzymatic Regulation and Kinetics Pertaining to Androstane 3,17 Dione

Characterization of Enzymes Involved in Androstane-3,17-dione Metabolism

The metabolism of this compound is a complex process involving several key enzymes that catalyze its conversion to other biologically active or inactive steroids. These enzymes exhibit distinct isoform-specific properties and substrate preferences, which collectively determine the metabolic fate of this compound in different tissues.

5α-Reductase Isoenzymes and Their Kinetic Properties

5α-reductases (3-oxo-5α-steroid 4-dehydrogenases) are critical enzymes in androgen metabolism, catalyzing the irreversible conversion of Δ4,5 double bonds in C19 and C21 steroids to their 5α-reduced metabolites. nih.govwikipedia.org There are three known isoenzymes of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3. wikipedia.org These enzymes convert androst-4-ene-3,17-dione to 5α-androstane-3,17-dione. bioscientifica.comebi.ac.uk

The two primary isoenzymes, type 1 (SRD5A1) and type 2 (SRD5A2), exhibit different biochemical properties. oup.com 5α-reductase type 1 has a lower affinity for its substrates (micromolar range) and displays a broad pH optimum between 6.0 and 8.5. oup.combioscientifica.comscispace.com In contrast, 5α-reductase type 2 has a much higher affinity for its substrates (nanomolar range) and a sharp pH optimum at 5.0. oup.comscispace.com In human fetal brain preparations, androstenedione (B190577) is the preferred substrate for 5α-reductase compared to testosterone (B1683101), progesterone (B1679170), and 17α-hydroxy-progesterone. scispace.com Specifically, human 5α-reductase type 1 shows a clear preference for androstenedione over testosterone as a substrate. scispace.com

In studies of polycystic ovary syndrome (PCOS), the total 5α-reductase activity in whole follicles showed a Km of 1.46 μmol/L and a Vmax of 0.31 nmol/min·mg protein, which is indicative of predominantly type 1 activity. oup.comnih.gov The 5α-reductase activity was found to be approximately four times higher in PCOS follicles compared to control follicles. oup.comnih.gov In human prostate tissue, two distinct isoenzymes of 5α-reductase have been identified in the epithelium and stroma, with the stromal enzyme exhibiting a significantly higher Km and Vmax. oup.com

Kinetic Properties of 5α-Reductase Isoenzymes
IsoenzymeSubstrate AffinityOptimal pHTissue/ConditionKmVmax
Type 1 (SRD5A1)Micromolar6.0 - 8.5General--
Type 2 (SRD5A2)Nanomolar5.0General--
Total (predominantly Type 1)--PCOS Follicles1.46 μmol/L0.31 nmol/min·mg protein
Epithelial Isoenzyme--Benign Prostatic Hyperplasia29.5 ± 2.7 nmol/L27.9 ± 3.0 pmol/mg protein·h
Stromal Isoenzyme--Benign Prostatic Hyperplasia185.8 ± 13.6 nmol/L173.8 ± 12.2 pmol/mg protein·h

17β-Hydroxysteroid Dehydrogenase Isoforms and Substrate Specificity

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of 17-keto and 17β-hydroxy steroids, a crucial step in the biosynthesis of all androgens and estrogens. oup.com There are at least fifteen known 17β-HSD isoforms in mammals, each with distinct tissue distribution, substrate specificity, and regulatory mechanisms. nih.govoup.com

Several 17β-HSD isoforms are involved in the metabolism of this compound and its related compounds. For instance, 17β-HSD type 3 (HSD17B3) primarily catalyzes the conversion of androstenedione to testosterone. researchgate.netoup.com Conversely, 17β-HSD type 12 (HSD17B12) shows a strong preference for converting estrone (B1671321) to estradiol, with very low activity towards androstenedione. researchgate.netoup.com The substrate specificity of HSD17B12 is attributed to the presence of a bulky amino acid (F234) that hinders the entry of androstenedione into the active site. researchgate.net

Human 17β-HSD type 5 (AKR1C3) efficiently catalyzes the conversion of androstenedione to testosterone. oup.com In contrast, rat type I 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase exhibits an intrinsic 17β-HSD activity, converting dihydrotestosterone (B1667394) (DHT) to 5α-androstanedione, with a Km value of 7.97 μM. nih.gov Another isoform, DHRS11, acts as a 17β-HSD, reducing the 17-keto group of 11-keto-5α-androstane-3,17-dione with a Km in the micromolar range. nih.gov

Substrate Specificity of Selected 17β-HSD Isoforms
IsoformPreferred SubstratePrimary ProductActivity with Androstenedione/Androstanedione
17β-HSD Type 3 (HSD17B3)AndrostenedioneTestosteroneHigh
17β-HSD Type 12 (HSD17B12)EstroneEstradiolVery Low
17β-HSD Type 5 (AKR1C3)AndrostenedioneTestosteroneHigh
Rat Type I 3β-HSD (with 17β-HSD activity)Dihydrotestosterone5α-AndrostanedioneHigh (Km = 7.97 μM for DHT)
DHRS1111-keto-5α-androstane-3,17-dione11-keto-androsteroneHigh (Km = 5-28 μM)

Other Relevant Steroidogenic Enzymes (e.g., Aromatase, 3-oxo-5β-steroid-4-dehydrogenase)

Besides 5α-reductases and 17β-HSDs, other enzymes also play a role in the metabolism of this compound and its precursors.

Aromatase (CYP19A1): This enzyme is responsible for converting androgens into estrogens. It metabolizes androstenedione to estrone. wikipedia.org Aromatase activity has been detected in the brain tissues of various species, indicating a conserved evolutionary role. oup.comnih.gov Androsta-1,4,6-triene-3,17-dione is an irreversible inhibitor of aromatase. researchgate.net

3-oxo-5β-steroid-4-dehydrogenase (AKR1D1): This enzyme catalyzes the reduction of the Δ4-3-ketosteroid functionality to produce 5β-dihydrosteroids. mdpi.com It is involved in the conversion of 4-androstene-3,17-dione to 5β-androstane-3,17-dione. nih.govresearchgate.net This enzyme belongs to the family of oxidoreductases and participates in bile acid biosynthesis as well as androgen and estrogen metabolism. wikipedia.org

Aldo-Keto Reductases (AKRs): The AKR1C subfamily, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are involved in steroid metabolism. nih.gov AKR1C2 and AKR1C4 can reduce the 3-keto group of 11-ketodihydrotestosterone (B1662675) and 11-keto-5α-androstane-3,17-dione. nih.gov AKR1C3, as mentioned earlier, functions as a 17β-HSD. nih.govnih.gov

Regulation of Enzyme Activity and Expression

The intricate network of enzymes involved in this compound metabolism is subject to various levels of regulation, including allosteric modulation, cofactor availability, and transcriptional control. These regulatory mechanisms ensure that steroid hormone production is finely tuned to meet physiological demands.

Allosteric Modulation and Cofactor Dependence (e.g., DPNH, TPNH)

The activity of many steroidogenic enzymes is dependent on the presence of specific cofactors, primarily the reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or DPNH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH or TPNH).

5α-Reductase: The conversion of testosterone to its 5α-reduced metabolites by 5α-reductase is an NADPH-dependent process. oup.com

17β-Hydroxysteroid Dehydrogenases: 17β-HSDs can utilize either NAD(H) or NADP(H) as cofactors, with specificity varying among isoforms. nih.gov For instance, 17β-HSD type 1 has a much higher specificity for NADPH, which drives the reaction towards estrone reduction. nih.gov AKR1C2's reductive activity is favored by its high affinity for NADPH, and the oxidative reaction is potently inhibited by NADPH. nih.gov

3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 isomerase: The rat type I, II, and IV isoforms are NAD+/H-dependent enzymes. nih.gov

The binding of cofactors and substrates can induce conformational changes in the enzymes, representing a form of allosteric modulation. For example, in 17β-HSD1, the binding of the 2'-phosphate group of NADP+ can differ between subunits, influencing enzyme kinetics. researchgate.net

Transcriptional and Post-Transcriptional Regulation (e.g., Upregulation of HSD3B1, CYP11A1, STAR)

The expression of genes encoding steroidogenic enzymes is a key regulatory point. Several factors can influence the transcription and subsequent translation of these enzymes.

Steroidogenic Acute Regulatory Protein (StAR): StAR is crucial for the transport of cholesterol into the mitochondria, the initial step in steroidogenesis. mdpi.com The expression of STAR can be upregulated by factors like brain-derived neurotrophic factor (BDNF), which in turn increases testosterone production. nih.govnih.gov Androstenedione treatment has been shown to upregulate STAR expression in granulosa cells. researchgate.net

CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588). Its expression is often co-regulated with STAR. BDNF upregulates CYP11A1 expression. nih.govnih.gov

HSD3B1 (3β-hydroxysteroid dehydrogenase type 1): This enzyme is involved in the conversion of pregnenolone to progesterone and DHEA to androstenedione. Its expression is also upregulated by BDNF and androstenedione treatment. researchgate.netnih.govnih.gov

Studies have shown that in certain disease states or experimental conditions, the expression of these key steroidogenic genes can be altered. For example, in some cancers, there is an upregulation of aberrant steroidogenesis. mdpi.com In vitro maturation of testicular tissues has been associated with the downregulation of several steroidogenic genes, including Star, Cyp11a1, and Hsd3b1. biorxiv.org

Enzyme Inhibition and Modulation by Synthetic Compounds

The enzymatic pathways involving this compound are critical targets for synthetic compounds designed to modulate androgen and estrogen biosynthesis. These inhibitors are broadly classified based on the enzymes they target, primarily aromatase and 5α-reductase.

Mechanistic Studies of Enzyme Inhibitors (e.g., Aromatase Inhibitors, 5α-Reductase Inhibitors)

Aromatase Inhibitors

Synthetic aromatase inhibitors are a cornerstone in the management of estrogen-receptor-positive breast cancer. These compounds prevent the conversion of androgens, including this compound, into estrogens. They are generally categorized as either steroidal (Type I) or non-steroidal (Type II) inhibitors.

Steroidal Aromatase Inhibitors often act as mechanism-based or "suicide" inhibitors. These compounds, which are analogues of the natural substrate androstenedione, initially bind to the aromatase active site in a competitive manner. oup.com Subsequently, the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, causing its inactivation. oup.com This time-dependent inactivation is a hallmark of mechanism-based inhibitors and is observed only in the presence of necessary cofactors like NADPH. nih.gov

Numerous androsta-1,4-diene-3,17-diones have been synthesized and shown to exhibit mechanism-based inactivation of aromatase. oup.comnih.gov For instance, exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione) is a well-established steroidal aromatase inhibitor used in clinical practice. nih.gov The crystal structure of human placental aromatase complexed with exemestane has provided significant insights into its binding and inhibitory mechanism. rcsb.org

Other steroidal inhibitors function through competitive inhibition, where they reversibly bind to the active site of the enzyme, preventing the natural substrate from binding. The inhibitory potency of these compounds is often quantified by their IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. For example, several 4-(substituted thio)-4-androstene-3,17-dione derivatives have been shown to be effective competitive inhibitors of aromatase. nih.gov

5α-Reductase Inhibitors

5α-Reductase inhibitors are crucial in the treatment of benign prostatic hyperplasia and androgenic alopecia by blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). These inhibitors also prevent the conversion of androstenedione to 5α-androstane-3,17-dione. nih.gov

A significant class of 5α-reductase inhibitors is the 4-azasteroids . These compounds are designed as mechanism-based inhibitors. nih.gov Finasteride and dutasteride (B1684494) are prominent examples of 4-azasteroid inhibitors. nih.gov Their mechanism involves the formation of a stable adduct with the enzyme-NADP⁺ complex, effectively inactivating the enzyme. mdpi.com

The inhibition of 5α-reductase can be complex due to the existence of different isozymes, primarily 5α-reductase type 1, type 2, and type 3. nih.gov Some inhibitors exhibit selectivity for a particular isozyme, while others, like dutasteride, are dual inhibitors of type 1 and type 2. nih.gov The development of selective inhibitors is an active area of research, as the different isozymes may have distinct physiological roles.

Structure-Activity Relationships for Enzyme Inhibition

Aromatase Inhibitors

The structure-activity relationship (SAR) for steroidal aromatase inhibitors based on the this compound scaffold has been extensively studied to optimize potency and selectivity.

A-Ring Modifications : The planarity of the A-ring is a critical feature for effective binding to the aromatase active site. researchgate.net The presence of a 4-ene or a 1,4-diene system in the A-ring is a common feature of potent inhibitors. researchgate.net While the C-3 carbonyl group is involved in binding, it is not strictly essential for activity, as some 3-deoxy analogues have shown significant inhibitory potential. core.ac.uk However, at least one carbonyl group at either C-3 or C-17 appears to be necessary for effective inhibition. uc.pt

C-4 and C-6 Substitutions : Modifications at the C-4 and C-6 positions have yielded potent inhibitors. Introduction of a 4-hydroxyl group, as in formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione), leads to a potent mechanism-based inhibitor. oup.com Substitutions at the C-6 position, particularly with small alkyl groups or a methylidene group (as in exemestane), have been shown to enhance inhibitory activity. nih.gov Studies on 6-substituted androst-4-ene-3,17-diones revealed that 6β-alkyl steroids generally exhibit higher affinity for the enzyme than their 6α-isomers, suggesting a hydrophobic binding pocket in the active site near the β-face of the C-6 position. nih.gov

C-7 Substitutions : The introduction of bulky substituents at the C-7α position of the B-ring has resulted in several potent competitive aromatase inhibitors. oup.comnih.gov For instance, 7α-arylaliphatic-substituted androst-4-ene-3,17-diones have demonstrated significant inhibitory activity. nih.gov

D-Ring Modifications : The structure of the D-ring is also critical for binding. core.ac.uk Modifications to the C-17 carbonyl group, such as reduction to a hydroxyl group, can lead to a modest decrease in affinity. uc.pt However, the introduction of bulky groups at the C-17 position can significantly reduce or abolish activity due to steric hindrance. uc.pt

5α-Reductase Inhibitors

The SAR for 5α-reductase inhibitors has been explored to develop compounds with high potency and selectivity.

A-Ring Modifications : For 4-azasteroids, modifications to the A-ring are crucial for inhibitory activity. The presence of the 4-aza-3-oxo-5α-androstane nucleus is a key feature. nih.gov Enhanced inhibition has been observed with substitutions like a 4-cyano group on 3-oxo-Δ⁴ steroids. nih.gov

C-17 Substitutions : The nature of the substituent at the C-17 position significantly influences the inhibitory potency of 4-azasteroids. A C-17 side chain incorporating a lipophilically substituted semipolar group generally enhances inhibition of both human and rat 5α-reductase. nih.gov The 17β-hydroxyl moiety is a particularly important feature for enhancing potency. nih.gov

Data Tables

Aromatase Inhibitory Activity of this compound Derivatives

CompoundModificationIC₅₀ (nM)Kᵢ (nM)Inhibition TypeReference
Androsta-1,4-diene-3,17-dione (B159171)Δ¹,⁴-diene--Competitive oup.com
Formestane4-hydroxy--Mechanism-based oup.com
Exemestane6-methylidene-Δ¹,⁴-diene--Mechanism-based nih.gov
6β-Ethyl-androst-4-ene-3,17-dione6β-ethyl-1.4Competitive nih.gov
6-Methylene-androst-4-ene-3,17-dione6-methylene-4.9Competitive nih.gov
7α-(4'-Aminophenyl)thio-4-androstene-3,17-dione7α-(4'-aminophenyl)thio-18Competitive oup.com
4-(p-Tolylthio)-4-androstene-3,17-dione4-(p-tolylthio)-36Competitive nih.gov
3α,4α-Epoxy-5α-androstan-17-one3α,4α-epoxy14538Competitive core.ac.uk
3-Deoxy-5α-androst-3-en-17-one3-deoxy, Δ³22550Competitive core.ac.uk
7α-Methylandrost-4-ene-3,17-dione7α-methyl--- mdpi.com
Androsta-4,9(11)-diene-3,17-dioneΔ⁹⁽¹¹⁾--- mdpi.com
9α,11α-Epoxy-androst-4-ene-3,17-dione9α,11α-epoxy11-- nih.gov
7β-Methyl-androst-4-ene-3,17-dione7β-methyl5.8-- nih.gov
6α-Allyl-androsta-1,4-diene-3,17-dione6α-allyl, Δ¹,⁴55-- tandfonline.com
4-Chloro-3β-hydroxy-4-androsten-17-one oxime4-chloro, 3β-hydroxy, 17-oxime93.8% inhibition at 100 nM-- nih.gov

5α-Reductase Inhibitory Activity of this compound Derivatives

CompoundModificationIC₅₀ (µM)Enzyme SourceReference
4-Hydroxyandrost-4-ene-3,17-dione (4-OHA)4-hydroxy15-29Human prostatic researchgate.net
4-Fluoroandrostenedione4-fluoro4.08Rat prostatic researchgate.net
4-Cyanoprogesterone4-cyano (on progesterone backbone)0.045Rat prostatic researchgate.net
4-Cyanoprogesterone4-cyano (on progesterone backbone)0.050Human prostatic researchgate.net

Molecular Interactions and Receptor Dynamics of Androstane 3,17 Dione

Androgen Receptor Interaction Mechanisms

The interaction of Androstane-3,17-dione with the androgen receptor (AR) is a key aspect of its molecular function. This interaction is characterized by its binding affinity, the subsequent conformational changes in the receptor, and how its binding dynamics compare to more potent androgens.

Ligand Binding Affinity and Specificity

This compound binds to the androgen receptor, but with a significantly lower affinity compared to dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.netresearchgate.net Studies have determined the dissociation constant (Kd) for this compound to be approximately 648 ± 21 nM, whereas for DHT, it is about 10 ± 0.4 nM. nih.govresearchgate.netresearchgate.net This indicates that a much higher concentration of this compound is required to achieve the same level of receptor occupancy as DHT. Despite its lower affinity, the binding is specific, as it competitively displaces fluorescently labeled androgens from the AR ligand-binding domain. nih.govresearchgate.netresearchgate.net This specific binding, although weaker, is sufficient to initiate downstream androgenic effects. nih.govresearchgate.net

Notably, other related steroids like 5α-androstane-3,17-dione have been shown to be ineffective in binding to the androgen receptor in certain cell-free systems, highlighting the specificity of the interaction for particular isomers. researchgate.net

Conformational Changes Induced Upon Binding to Androgen Receptor

The binding of a ligand to the androgen receptor induces a critical conformational change in the receptor protein. wikidoc.org This alteration is a prerequisite for the dissociation of heat shock proteins, subsequent translocation of the receptor from the cytoplasm into the nucleus, and dimerization. wikidoc.org Upon binding this compound, the androgen receptor undergoes such a conformational shift, which facilitates its nuclear translocation. nih.govresearchgate.netresearchgate.net This has been visually demonstrated in mesenchymal pluripotent cells, where treatment with this compound led to the accumulation of the androgen receptor in the cell nucleus, a clear indication of receptor activation and translocation. researchgate.netresearchgate.net

Comparative Binding Dynamics with Other Androgens (e.g., DHT, Testosterone)

The binding dynamics of this compound with the androgen receptor differ significantly from those of more potent androgens like DHT and testosterone (B1683101). The most prominent difference lies in the binding affinity, with DHT exhibiting a much stronger interaction. nih.govresearchgate.netresearchgate.net Testosterone also binds with a higher affinity than this compound. oup.comoup.com The dissociation rate, or how quickly the ligand unbinds from the receptor, is another key factor. Testosterone, for instance, has a faster dissociation rate from the androgen receptor compared to DHT. oup.com While specific dissociation rates for this compound are not as extensively documented, its lower affinity suggests a more transient interaction compared to DHT.

CompoundDissociation Constant (Kd) for Androgen Receptor
This compound 648 ± 21 nM nih.govresearchgate.netresearchgate.net
Dihydrotestosterone (DHT) 10 ± 0.4 nM nih.govresearchgate.netresearchgate.net

Interaction with Other Nuclear Receptors and Signaling Pathways

Beyond the androgen receptor, this compound and its metabolites can interact with other nuclear receptors, albeit often with lower affinity or through indirect mechanisms. These interactions contribute to its broader endocrine profile.

Estrogen Receptor Interactions (indirect or direct)

The interaction of this compound with the estrogen receptor (ER) is generally considered to be weak or indirect. nih.gov Some studies have indicated that androstene hormones are very weak activators of both ERα and ERβ. nih.gov For instance, the related compound 1,4,6-androstatriene-3,17-dione did not interact appreciably with estrogen receptors. nih.gov However, this compound is a direct precursor to estrone (B1671321), an estrogen, through the action of the enzyme aromatase. wikipedia.orgacs.org Therefore, its primary interaction with estrogen signaling pathways is often indirect, by providing the substrate for estrogen synthesis. Some metabolites of the broader androstane (B1237026) family, such as 5α-androstane-3β,17β-diol, have shown some competitive properties for the estrogen receptor, but C19 androstane compounds generally exhibit poor interaction. oup.com

Crosstalk with Non-Steroidal Signaling Cascades

This compound and its metabolites can influence cellular behavior not only through direct interaction with steroid hormone receptors but also by engaging with and modulating non-steroidal signaling cascades. Research indicates that these interactions can lead to the activation of key pathways involved in cell growth and proliferation.

One significant area of crosstalk involves the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that androgens can activate the MAPK/ERK signaling cascade in neurons. nih.gov Specifically, this compound has been identified as a compound capable of activating the MAPK pathway. bioone.org This activation is a crucial mechanism, as the MAPK/ERK pathway is a central signaling route that translates extracellular signals into cellular responses, including proliferation and survival. The activation of this pathway by androgens like testosterone and its non-aromatizable metabolite dihydrotestosterone (DHT) has been linked to neuroprotective effects. nih.gov

Furthermore, androstane derivatives have been implicated in the modulation of the PI3K/Akt signaling pathway, another critical regulator of cell survival and proliferation. While some metabolites of androstane, such as 5α-androstane-3α,17β-diol, have been shown to selectively activate the PI3K/Akt pathway, the role of this compound itself is more complex. nih.gov For instance, 5β-androstane-3,17-dione was identified as a component within a medicinal preparation that was found to suppress the PI3K/Akt/mTOR signaling pathway in hepatocellular carcinoma cells. wjgnet.com The enzyme AKR1C3, which converts 5α-androstane-3,17-dione into the more potent androgen DHT, is also linked to the augmentation of the PI3K/Akt pathway through its role in prostaglandin (B15479496) metabolism, suggesting an indirect route by which this compound can influence this cascade. oaepublish.comresearchgate.net

These findings illustrate that this compound's biological effects are not limited to the classical genomic actions of steroids but also encompass a complex network of interactions with key non-steroidal signaling pathways that govern fundamental cellular processes.

Molecular Determinants of Receptor Agonism and Antagonism

The ability of this compound to act as an agonist or antagonist is fundamentally determined by its molecular structure and the specific receptor it interacts with. The stereochemistry of the androstane skeleton and the nature and position of its functional groups dictate the binding affinity and the subsequent conformational changes in the receptor, which in turn determines the biological response.

While 5α-androstane-3,17-dione is a direct precursor to the potent androgen receptor (AR) agonist dihydrotestosterone (DHT), its own activity at the AR is considered weak. oaepublish.comaacrjournals.org Early research indicated that 5α-androstane-3,17-dione is not effective in promoting the stable binding of the receptor-protein complex to the nuclear acceptor sites in prostate cells, a crucial step for androgenic action. researchgate.net This suggests that the ketone groups at positions 3 and 17 are not optimal for inducing the specific conformational change required for strong AR agonism, compared to the hydroxyl group at the 17β-position of DHT.

However, interactions are not limited to the classical nuclear hormone receptors. Research has identified the membrane protein GPRC6A as a receptor for androgens, including 5α-androstane-3,17-dione. In zebrafish embryos, 5α-androstane-3,17-dione was shown to act as an agonist at this receptor, leading to specific physiological effects such as cardiac edema. biologists.com This highlights that the agonistic or antagonistic profile of this compound is receptor-dependent.

Detailed studies of the binding of 5β-androstane-3,17-dione to antibody receptors, which serve as models for receptor-ligand interactions, have provided insights into the molecular determinants of binding. These studies reveal that van der Waals contacts and shape complementarity are the primary drivers of binding affinity. pnas.orgoup.com The bent A-ring of the 5β-isomer allows it to fit into specific binding pockets, making numerous contacts with hydrophobic residues. oup.com For example, in the binding site of the 1E9dm antibody, the majority of interactions are van der Waals contacts, with the steroid's D-ring buried deep within the receptor pocket and the A-ring packing against a tryptophan residue. pnas.orgnih.gov The precise orientation and the number of these non-polar interactions are critical determinants of binding energy and stability. oup.com

The following tables summarize key research findings on the molecular interactions of this compound isomers.

Table 2: Receptor Interaction and Observed Effect of 5α-Androstane-3,17-dione

Receptor Organism/Model Activity Observed Effect Reference
GPRC6A Zebrafish Embryo Agonist Cardiac edema with elongated and incompletely looped hearts. biologists.com

These findings underscore that the biological activity of this compound is a consequence of its specific molecular interactions within the ligand-binding domains of various receptors, leading to a spectrum of activities from weak agonism at classical steroid receptors to potent agonism at other membrane-bound receptors.

Cellular and Physiological Roles of Androstane 3,17 Dione in Research Models

Effects on Cellular Processes in In Vitro Models

In vitro studies using cultured cell lines have provided a foundational understanding of the direct cellular effects of 5α-androstane-3,17-dione. These systems allow for controlled investigation into its role in processes such as cell growth, gene expression, and differentiation.

The proliferative effect of 5α-androstane-3,17-dione is particularly evident in androgen-sensitive prostate cancer cell lines. In LNCaP cells, which possess a mutated, highly sensitive androgen receptor (AR), the proliferative activity of the precursor androst-4-ene-3,17-dione is mediated through its conversion to 5α-androstane-3,17-dione. nih.gov Studies confirm that 5α-androstane-3,17-dione is the major metabolite that stimulates growth in LNCaP cells by directly binding to this mutated AR. nih.gov The significance of this pathway is highlighted by the finding that inhibiting the 5α-reductase enzyme, which blocks the formation of 5α-androstane-3,17-dione, prevents cell proliferation that would otherwise be induced by its precursor. nih.gov

The metabolic handling of androgens, which dictates the local concentration of 5α-androstane-3,17-dione, varies across different prostate cancer cell lines. While LNCaP cells readily form 5α-androstane-3,17-dione, other cell lines exhibit different metabolic preferences. The DU145 and HPC-36M cell lines, for instance, predominantly convert testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). researchgate.net In contrast, PC-3/MA2 cells have high 17β-hydroxysteroid dehydrogenase (17β-HSD) activity, leading to the formation of large quantities of androst-4-ene-3,17-dione from testosterone, which can then be a substrate for 5α-reductase. researchgate.netucl.ac.uk

Cell LineKey Metabolic Activity Related to Androstane-3,17-dioneProliferative Effect of this compoundReference
LNCaPMetabolizes androst-4-ene-3,17-dione to 5α-androstane-3,17-dione via 5α-reductase. nih.govnih.govDirectly stimulates cell proliferation by activating the mutated androgen receptor. nih.gov nih.govnih.gov
DU145Possesses 5α-reductase activity, converting testosterone predominantly to DHT. researchgate.netNot directly specified in the provided results. researchgate.net
HPC-36MPossesses 5α-reductase activity, converting testosterone predominantly to DHT. researchgate.netNot directly specified in the provided results. researchgate.net
PC-3/MA2Contains high 17β-HSD activity, forming large amounts of androst-4-ene-3,17-dione from testosterone. researchgate.netucl.ac.ukNot directly specified in the provided results. researchgate.netucl.ac.uk

This compound and its precursors are involved in regulating gene expression, particularly in hormone-responsive cells. In LNCaP cells, the activation of the androgen receptor by androgens synthesized from precursors like dehydroepiandrosterone (B1670201) (DHEA) leads to the activation of target genes, such as the prostate-specific antigen (PSA) gene. bioscientifica.com This indicates that the metabolic cascade leading to the formation of active androgens, including potentially 5α-androstane-3,17-dione, is crucial for androgen-mediated gene regulation.

Furthermore, studies in liver cell models have shown that steroids can regulate the expression of enzymes involved in their own metabolism. In HepG2 cells and primary pig hepatocytes, testosterone, the direct precursor to androst-4-ene-3,17-dione, was shown to influence the expression of the 17β-hydroxysteroid dehydrogenase type 7 (17βHSD7) gene in a species- and concentration-dependent manner. researchgate.netplos.org This suggests a feedback mechanism where steroid hormones can modulate the genetic expression of the enzymes that control their bioavailability.

The role of 5α-androstane-3,17-dione in cellular differentiation has been investigated in the context of prostate development. In organ cultures of the neonatal rat prostate, 5α-androstane-3,17-dione was found to induce ductal branching morphogenesis, a key differentiation process. oup.com However, its potency in this regard was less than that of testosterone or DHT. oup.com This suggests that while 5α-androstane-3,17-dione can contribute to the differentiation of androgen-sensitive tissues, it may be a less powerful androgen than DHT in this specific biological context. Direct research findings on its specific role in modulating apoptosis are less defined in the available literature.

Regulation of Gene Expression in Cultured Cells

Role in Animal Models for Endocrine and Metabolic Research

Animal models, particularly rodents, have been invaluable for studying the systemic effects of 5α-androstane-3,17-dione on hormone balance and its physiological impact on specific organs.

The administration of compounds that alter steroid metabolism has revealed the impact of 5α-androstane-3,17-dione on hormone homeostasis in various rodent models.

Rat Prostate: The rat prostate actively metabolizes testosterone, with 5α-androstane-3,17-dione being a significant product. cdnsciencepub.com Studies have shown that with advancing age in rats, the prostatic metabolism of testosterone shifts, resulting in decreased formation of DHT and an increased formation of 5α-androstane-3,17-dione. nih.gov Furthermore, certain aromatase inhibitors can enhance the formation of 5α-androstane-3,17-dione from testosterone in the rat prostate. nih.gov

Mouse Kidney: The kidney is a key site for steroid metabolism. In vitro studies using mouse kidney homogenates have demonstrated that androst-4-ene-3,17-dione is metabolized into several compounds, including trace amounts of 5α-androstane-3,17-dione. oup.com The mouse kidney expresses high levels of the enzyme 17α-hydroxysteroid dehydrogenase, which can efficiently transform 5α-androstane-3,17-dione into its corresponding 17α-hydroxy-steroid, epitestosterone. d-nb.infonih.gov

Animal Model/OrganKey Finding Regarding this compoundReference
Rat Mammary TumorsTreatment with an aromatase inhibitor increased levels of its precursor, androstenedione (B190577), correlating with tumor regression. nih.gov nih.gov
Rat ProstateMetabolizes testosterone to 5α-androstane-3,17-dione; this metabolic pathway becomes more prominent with age. cdnsciencepub.comnih.gov cdnsciencepub.comnih.gov
Mouse KidneyMetabolizes androstenedione to trace amounts of 5α-androstane-3,17-dione and is a major site for its further conversion to epitestosterone. oup.comnih.gov oup.comnih.gov

Sebaceous Glands: Sebaceous glands are androgen-responsive organs. Research has shown that the cutaneous secretion of 5α-androstane-3,17-dione is reduced in men undergoing androgen deprivation therapy, confirming that its production in the skin is linked to gonadal hormone levels. jomh.org The skin contains the necessary enzymes to convert circulating androgens into more potent forms, and 5α-androstane-3,17-dione is an intermediate in these local metabolic pathways. jomh.org

Submaxillary Gland: The submaxillary gland in several species is sexually dimorphic and responsive to androgens. This gland actively metabolizes steroids. In vitro studies with homogenates from rat, mouse, and pig submaxillary glands have all demonstrated the capacity to convert androst-4-ene-3,17-dione and other precursors into various metabolites, including 5α-androstane-3,17-dione and androsterone (B159326). nih.govcapes.gov.brbioscientifica.com This metabolic activity appears to be a conserved feature across these species, independent of sex or sexual maturity, indicating a fundamental physiological role for local steroid conversion in this gland. bioscientifica.com

Investigations in Non-Mammalian Species (e.g., African Catfish, Invertebrates like Marisa cornuarietis)

Research in non-mammalian species has revealed diverse metabolic pathways and physiological functions for this compound, highlighting its role as a key intermediate in steroid metabolism and as a potential signaling molecule.

African Catfish (Clarias gariepinus)

In the male African catfish, androstenedione is a significant circulating steroid of testicular origin. alr-journal.org Studies have shown that plasma levels of androstenedione, along with testosterone and 11-ketotestosterone, decrease significantly following castration, confirming their primary production in the testes. alr-journal.org

In vitro studies on the skin of mature male African catfish have demonstrated its capacity to metabolize androstenedione into several other steroids. nih.gov This metabolic activity in the skin points to the presence of key enzymes like 5α- and 5β-reductases, as well as 3α- and 17β-hydroxysteroid dehydrogenases. nih.gov The major metabolites identified from these incubations include etiocholanolone, testosterone, and androsterone. nih.gov Furthermore, the skin was found to produce significant amounts of water-soluble steroid glucuronides, suggesting a potential role for androstenedione metabolites in producing semiochemicals, which may function as pheromones. nih.govresearchgate.net

Data sourced from in vitro incubation studies of male African catfish skin. nih.gov

Invertebrates (Marisa cornuarietis)

In the freshwater ramshorn snail, Marisa cornuarietis, the metabolism of androstenedione exhibits clear sexual dimorphism. nih.govwikipedia.org This indicates that the physiological role and fate of androstenedione differ between sexes in this invertebrate species. In males, microsomal fractions from the digestive gland/gonad complex convert androstenedione primarily into testosterone and 5α-dihydrotestosterone (DHT). nih.govwikipedia.org In contrast, the same tissues from females metabolize androstenedione mainly to 5α-androstane-3,17-dione (also referred to as 5α-dihydroandrostenedione). nih.govwikipedia.org

Findings are based on analysis of microsomal fractions from the digestive gland/gonad complex. nih.govwikipedia.org

Developmental and Reproductive Biology Insights from this compound Studies (Non-Human)

Studies in non-human models provide crucial insights into the role of this compound in developmental and reproductive processes. It is established as a central precursor in the biosynthesis of both androgenic and estrogenic sex hormones across vertebrates. wikipedia.orgnih.gov

In the African catfish, androstenedione is an integral part of the endocrine system regulating reproduction. It is one of the dominant androgens produced by the testes that circulates in the blood. alr-journal.org Research indicates that its production levels can change during different reproductive stages, with yields appearing to increase during maturation and ovulation. researchgate.net However, its role appears to be more of a precursor than a direct initiator of certain developmental processes. In a study on juvenile male African catfish, direct treatment with androstenedione did not stimulate spermatogenesis or significant testicular growth, unlike potent androgens such as 11-ketotestosterone. researchgate.net Despite this, the treatment did suppress the natural secretion of 11β-hydroxyandrostenedione, the primary androgen produced by the catfish testis, indicating its involvement in the hormonal feedback mechanisms that regulate the reproductive axis. alr-journal.orgresearchgate.net

Results from a study involving Silastic pellets containing androstenedione implanted in juvenile male catfish. researchgate.net

The sexually dimorphic metabolism of androstenedione in invertebrates like Marisa cornuarietis offers another key insight into its role in reproductive biology. nih.gov The conversion of androstenedione to potent androgens like testosterone and DHT specifically in males underscores its function as a critical substrate for male sexual development and function in that species. nih.govwikipedia.org In females, its conversion to a different steroid, 5α-androstane-3,17-dione, suggests a distinct physiological role, highlighting how a single precursor can be differentially utilized to support the separate reproductive biologies of the sexes. nih.govwikipedia.org

Advanced Analytical Methodologies for Androstane 3,17 Dione Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures into individual components. For androstane-3,17-dione, several chromatographic techniques are employed, each with its own set of advantages.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) and its more advanced tandem mass spectrometry version (GC-MS/MS) are powerful tools for the analysis of volatile and thermally stable compounds like steroids. nih.gov To enhance volatility and improve chromatographic behavior, steroids such as this compound are often chemically modified through derivatization prior to GC-MS analysis. nih.govthescipub.com

GC-MS/MS provides high sensitivity and selectivity, making it suitable for detecting trace amounts of steroids in complex samples like urine and nutritional supplements. nih.govhpst.czresearchgate.net For instance, a developed GC-MS method was capable of detecting 5α-androstane-3,17-dione and 5β-androstane-3,17-dione, which can be indicators of microbial contamination that may alter the endogenous steroid profile. hpst.cz In the analysis of nutritional supplements, GC-MS methods have been validated for screening a wide range of anabolic agents, including androstane (B1237026) derivatives. researchgate.net The use of selected ion monitoring (SIM) in GC-MS can further enhance sensitivity for targeted analysis. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater resolving power for complex steroid profiles in urine. nih.gov Research has also focused on the fragmentation pathways of trimethylsilylated anabolic androgenic steroids, which is crucial for their identification by GC-MS. researchgate.net

Table 1: GC-MS/MS Parameters for Steroid Analysis
ParameterValue/DescriptionReference
Instrument Agilent 7890 GC with 7000A Triple Quadrupole MS hpst.cz
Column Agilent J&W HP-1 Ultra Inert (12.5 m x 0.2 mm, 0.11 µm) hpst.cz
Injection 5 µL using a PTV-injector hpst.cz
Derivatization Trimethylsilyl (B98337) (TMS) derivatives nih.gov
Detection Mode Selected Ion Monitoring (SIM) or Full Scan researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely used technique for steroid analysis due to its versatility and specificity, particularly for non-volatile or thermally labile compounds. nih.govnih.gov It is a well-established method for steroid hormone analysis in various contexts, including doping control and clinical chemistry. mpg.de

LC-MS/MS methods have been developed for the simultaneous analysis of multiple steroids, including this compound, in various biological fluids. researchgate.netendocrine-abstracts.org For example, a sensitive and selective LC-MS/MS method was developed for the confirmatory analysis of 17β-boldenone, 17α-boldenone, and androsta-1,4-diene-3,17-dione (B159171) in bovine urine. researchgate.net Another rapid and sensitive LC-MS/MS method allows for the simultaneous measurement of testosterone (B1683101), androstenedione (B190577), 17-OHP, and DHEAS in serum, which is particularly useful for pediatric applications due to the small sample volume required. endocrine-abstracts.org

The choice of ionization source is critical in LC-MS. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used for steroid analysis. nih.govresearchgate.net Chemical derivatization can be employed to enhance the ionization efficiency and sensitivity of steroids in LC-MS/MS. nih.govnih.gov

Table 2: LC-MS/MS Parameters for Keto-Androgen Analysis
ParameterValue/DescriptionReference
Instrument Thermo Fisher Scientific Ultimate 3000 UPLC and Q Exactive-HF mass spectrometer nih.gov
Column Waters Cortecs Phenyl (2.1 × 100 mm, 1.6 μm) nih.gov
Mobile Phase A Water with 0.1% formic acid nih.gov
Mobile Phase B Methanol/acetonitrile (60/40, v/v) with 0.05% formic acid nih.gov
Flow Rate 0.5 mL/min nih.gov
Derivatization Girard P for keto-androgens nih.gov

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in Steroid Analysis

Thin-layer chromatography (TLC) is a cost-effective and versatile technique that has been historically important for the analysis of steroids. bioline.org.brbioline.org.br It allows for the simultaneous analysis of multiple samples and is useful for screening purposes in various matrices, including pharmaceuticals and biological specimens. bioline.org.brbioline.org.brnih.gov Modern HPTLC methods, combined with densitometry, offer accurate quantitative analysis. bioline.org.br The separation of androstane isomers, which can be challenging, has been achieved by optimizing the mobile phase composition in TLC. nih.gov

High-performance liquid chromatography (HPLC) is another powerful separation technique for steroid analysis, often used in conjunction with UV or mass spectrometric detection. asean.orgnih.gov HPLC methods have been developed for the identification of various steroids in cosmetic products. asean.org In metabolic studies, HPLC combined with TLC has been used to analyze the conversion of steroid precursors in biological systems. nih.gov For instance, the metabolism of progesterone (B1679170) and 4-androstene-3,17-dione in turtle gonads was studied using a combination of HPLC and TLC. nih.gov

Table 3: Chromatographic Systems for Steroid Analysis
TechniqueStationary PhaseMobile Phase ExampleApplicationReference
TLC Silica GelChloroform/acetone/petroleum etherSeparation of androstane isomers nih.gov
TLC Silica Gel 60 F254Dichloromethane/Methanol/Water (95/5/0.2 v/v)Identification of steroids in cosmetics asean.org
HPLC RP-C18Methanol/Water gradientAnalysis of steroid metabolites nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound research, as it aims to isolate the analyte from the complex sample matrix and remove potential interferences. Derivatization is often employed to improve the analytical properties of the steroid for subsequent chromatographic analysis.

Extraction and Purification Protocols for Diverse Matrices (e.g., tissue homogenates, cell cultures, urine)

The choice of extraction and purification protocol depends heavily on the nature of the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govdshs-koeln.de

For urine samples, a typical procedure involves enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates, followed by LLE or SPE to extract the free steroids. nih.gov For instance, β-glucuronidase is used to hydrolyze steroid conjugates. nih.gov The pH of the extraction solvent and the choice of organic solvent (e.g., diethyl ether, n-pentane) are crucial parameters that need to be optimized. dshs-koeln.de

In the analysis of nutritional supplements, a common procedure involves dissolving the supplement, followed by LLE to extract the anabolic steroids. researchgate.net For tissue samples, homogenization is the first step, followed by extraction with an appropriate solvent. google.com Purification of the extract can be achieved using techniques like column chromatography. google.com

Trimethylsilyl Derivatization and Other Chemical Modifications for Analysis

Derivatization is a chemical modification process used to enhance the analytical characteristics of a compound, such as its volatility, thermal stability, and ionization efficiency. nih.govresearchgate.net For GC-MS analysis of steroids, trimethylsilyl (TMS) derivatization is a widely used technique. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert polar hydroxyl and keto groups into their TMS ethers and enol-ethers, respectively. thescipub.comnih.gov This process increases the volatility and thermal stability of the steroids, making them amenable to GC analysis. nih.gov

For LC-MS/MS analysis, derivatization can improve the ionization efficiency and thus the sensitivity of detection. nih.govnih.govresearchgate.netgoogle.com For example, derivatizing agents that introduce a readily ionizable moiety onto the steroid molecule can significantly enhance the signal in ESI-MS. nih.govnih.gov Picolinic acid and Girard P are examples of derivatizing agents used for hydroxy- and keto-androgens, respectively, to enhance their detection by LC-MS/MS. nih.gov

Isotopic Labeling and Tracing in Metabolic Flux Studies

Isotopic labeling is a powerful tool for tracing the metabolic pathways of this compound. By introducing atoms of a heavier, non-radioactive isotope (stable isotope) or a radioactive isotope into the molecule, researchers can follow its transformation and quantify its metabolites.

Tritium (B154650) (³H), a radioactive isotope of hydrogen, is frequently used to label this compound for metabolic studies. The introduction of a tritium label allows for the sensitive detection and quantification of the compound and its metabolic products. ontosight.ainih.gov

Key Applications:

Tracing Metabolic Pathways: Tritium-labeled this compound serves as a tracer to identify and quantify its conversion to other steroids. For instance, it has been instrumental in studying the activity of enzymes like aromatase, which converts androgens to estrogens. nih.gov A tritiated water release assay, using [³H]-androst-4-ene-3,17-dione, is a common method to measure aromatase activity. nih.gov

Enzyme Kinetics: The use of radiolabeled substrates like tritium-labeled this compound is fundamental in determining the kinetics of steroidogenic enzymes. ontosight.ai This allows researchers to understand the efficiency and rate at which enzymes metabolize the steroid.

In Vitro and In Vivo Studies: Tritium-labeled this compound can be used in both cell culture (in vitro) and animal (in vivo) models to investigate its metabolism under various physiological and pathological conditions. dshs-koeln.deeur.nl For example, studies have used tritium-labeled precursors to investigate steroid biosynthesis in testicular tissues. eur.nl

Table 1: Examples of Tritium-Labeled this compound Isomers in Research

Labeled Compound IsomerApplication AreaReference
This compound, (4-³H)-labeled, (4β,5β))-isomerBiochemical and pharmacological studies to trace metabolism and interaction with enzymes and receptors. ontosight.ai ontosight.ai
This compound, (2-³H)-labeled, (2α,5β))-isomerMetabolic research. nih.gov nih.gov
This compound, (2-³H)-labeled, (2β,5β))-isomerMetabolic research. nih.gov nih.gov
This compound, (4-³H)-labeled, (4α,5β))-isomerMetabolic research. nih.gov nih.gov

For precise and accurate quantification of this compound in complex biological matrices like serum, stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) is the gold standard. nih.govnih.gov This method offers high specificity and sensitivity, overcoming the limitations of traditional immunoassays. nih.gov

Methodology:

The core principle of SID-LC-MS/MS involves adding a known amount of a stable isotope-labeled version of this compound (e.g., labeled with deuterium (B1214612) (D) or carbon-13 (¹³C)) to the biological sample as an internal standard. otsuka.co.jpchemie-brunschwig.chisotope.com Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during liquid chromatography and are co-ionized in the mass spectrometer. nih.gov The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio. By comparing the signal intensity of the endogenous (unlabeled) this compound to that of the known amount of the added internal standard, an absolute and accurate concentration can be determined. nih.govnih.gov

Research Findings:

A validated SID-LC/ESI/SRM/MS (stable isotope dilution liquid chromatography electrospray ionization selected reaction monitoring mass spectrometry) method has been successfully developed for the quantification of several keto-androgens, including 5α-androstane-3,17-dione, in human serum. nih.gov This method demonstrated robustness with low detection limits, capable of quantifying picogram levels of the androgen. nih.gov The clinical utility of this technique was shown by analyzing serum androgens in patients undergoing therapies to suppress androgen production. nih.gov

Table 2: Performance of SID-LC-MS/MS for Keto-Androgen Quantification

AnalyteLower Limit of Quantification (pg on column)Reference
Δ⁴-androstene-3,17-dione0.4 nih.gov
Testosterone0.4 nih.gov
Dehydroepiandrosterone (B1670201) (DHEA)4 nih.gov
5α-dihydrotestosterone (DHT)0.2 nih.gov
Androsterone (B159326)0.4 nih.gov

Application of Tritium-Labeled this compound in Metabolic Research

Bioassays and Radiometric Assays for Enzyme Activity and Ligand Binding

Bioassays and radiometric assays are essential tools for characterizing the biological activity of this compound and its interactions with enzymes and receptors. bioassay.de

Enzyme Activity Assays:

Radiometric assays are commonly employed to measure the activity of enzymes that metabolize this compound. epa.gov These assays typically involve incubating a radiolabeled substrate, such as tritium-labeled this compound, with a source of the enzyme (e.g., tissue homogenates or purified enzyme preparations). nih.govepa.gov The enzymatic reaction is allowed to proceed for a specific time, after which the radiolabeled product is separated from the unreacted substrate and quantified. This allows for the determination of the rate of product formation, which is a measure of enzyme activity. epa.gov For example, the activity of 17β-hydroxysteroid dehydrogenase, which converts this compound to testosterone, can be assessed using this approach. nih.gov

Ligand Binding Assays:

Ligand binding assays are used to study the interaction of this compound with specific binding proteins, such as receptors or antibodies. These assays can determine the affinity and specificity of this binding. Radioligand binding assays are a common format, where a radiolabeled version of the ligand is used.

In a typical competitive binding assay, a fixed amount of the receptor and a radiolabeled ligand are incubated with varying concentrations of an unlabeled competitor ligand (in this case, this compound). The ability of this compound to displace the radiolabeled ligand from the receptor is measured. From this data, the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) can be calculated.

Research Findings:

Studies have investigated the binding of 5β-androstane-3,17-dione to anti-progesterone antibodies, revealing that despite structural differences from progesterone, it can bind with nanomolar affinity. pnas.orgoup.compnas.org

Molecular docking and dynamics simulations have been used to understand the specific interactions between this compound derivatives and plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), which is crucial for understanding its bioavailability and distribution. nih.gov

Luciferase reporter gene assays, a type of bioassay, have been used to assess the androgenic potential of metabolites derived from this compound. oaepublish.com

Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Androstane 3,17 Dione Analogs

Synthetic Routes for Androstane-3,17-dione and its Stereoisomers

The synthesis of this compound and its various stereoisomers can be achieved through several routes, including chemoenzymatic processes and microbial biotransformations. These methods offer high selectivity and efficiency in producing these important steroid molecules.

Chemoenzymatic Synthesis Approaches (e.g., Bioreduction)

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to achieve specific molecular transformations. A notable example is the synthesis of dehydroepiandrosterone (B1670201) (DHEA) and its acetate (B1210297) form from 4-androstene-3,17-dione (4-AD). researchgate.net This process involves a ketoreductase from Sphingomonas wittichii for the highly regioselective and stereoselective reduction of the C3-carbonyl group of 5-androstene-3,17-dione to the desired 3β-alcohol. researchgate.net This enzyme demonstrates significant robustness and stability, even at high substrate concentrations. researchgate.net

Another chemoenzymatic strategy involves an isomerization step followed by ketoreductase catalysis. After the initial chemical isomerization, ketoreductases (KREDs), such as those from Lactobacillus brevis, selectively reduce the C17-ketone of 5-androstenedione (5-AD). The resulting product can be reoxidized to 5-AD under controlled conditions, creating a cyclic process that minimizes byproducts and achieves high conversion efficiency.

A novel chemoenzymatic process for producing highly purified DHEA starts with an acetoxylated derivative of 4-androstene-3,17-dione. This derivative is then converted to DHEA through an enzyme cascade involving a hydrolysis reaction catalyzed by a commercial esterase and a reduction reaction catalyzed by E. coli cells co-expressing a 3β-hydroxysteroid dehydrogenase and a glucose dehydrogenase. researchgate.net

Microbial Biotransformations for Steroid Synthesis (e.g., with Pseudomonas alcaliphila)

Microbial biotransformation is a well-established method for modifying steroids. nih.govmedcraveonline.comfrontiersin.org Pseudomonas alcaliphila, a bacterium isolated from an environment potentially adapted to bile acids, has been shown to effectively produce hydroxy-androstane-1,4-diene-3,17-dione derivatives from bile acids. longdom.org

When deoxycholic acid, cholic acid, and chenodeoxycholic acid are added to cultures of P. alcaliphila, the degradation process shifts towards the synthesis of specific hydroxylated androstane (B1237026) derivatives. longdom.org For instance, the biotransformation of deoxycholic acid yields 12β-hydroxy-androstane-1,4-diene-3,17-dione with high efficiency. longdom.org Similarly, cholic acid is converted to 7α,12β-dihydroxy-androstane-1,4-diene-3,17-dione, and chenodeoxycholic acid is transformed into 7α-hydroxy-androstane-1,4-diene-3,17-dione. longdom.org Hyodeoxycholic acid can also be biotransformed by P. alcaliphila to produce 6α-hydroxy-androstane-1,4-diene-3,17-dione. longdom.org These processes can achieve high concentrations of the desired products in the culture broth. longdom.org

Design and Synthesis of this compound Derivatives

The modification of the this compound scaffold at various positions has led to the development of numerous derivatives with diverse biological activities, including potential as inhibitors of steroidogenic enzymes.

Modifications at C3, C17, and Other Steroid Nucleus Positions (e.g., 16-substituted, 6-substituted, 3-oxime derivatives)

16-Substituted Derivatives: A series of androsterone (B159326) (ADT) derivatives substituted at the C16 position have been synthesized to explore their potential as inhibitors of type 3 17β-hydroxysteroid dehydrogenase. tandfonline.comtandfonline.comnih.gov These syntheses are typically achieved in short reaction sequences. tandfonline.comnih.gov For example, 16-(substituted benzylidene) derivatives of dehydroepiandrosterone (DHEA) have been prepared through aldol (B89426) condensation, reacting DHEA with various aldehydes in the presence of a base like sodium hydroxide. nih.gov

6-Substituted Derivatives: The synthesis of 6-substituted androst-4-ene analogs has been a focus for developing aromatase inhibitors. acs.org Research has shown that aromatase possesses a hydrophobic binding pocket, and the introduction of alkyl groups at the C6 position can lead to potent competitive inhibitors. acs.org

3-Oxime Derivatives: Novel O-alkylated oxyimino androst-4-ene derivatives have been synthesized from isomerically pure 3E-oximes. nih.govrsc.org The synthesis involves the oximation of the corresponding androst-4-en-3-ones with hydroxylamine (B1172632) hydrochloride and sodium acetate, followed by condensation with different alkylaminoethyl chlorides to yield the desired oxime ethers. nih.govrsc.org These modifications at the C3 position aim to introduce new structural elements with potential biological activities. nih.govrsc.org

Generation of Inhibitors or Modulators of Steroidogenic Enzymes

The structural modifications of this compound have been instrumental in creating inhibitors and modulators of key steroidogenic enzymes.

Aromatase Inhibitors: Derivatives of androst-4-ene-3,17-dione have been extensively studied as aromatase inhibitors, which are crucial in the treatment of estrogen-dependent diseases. acs.org Modifications at the C4 and C6 positions have yielded potent inhibitors. For instance, 4-hydroxy, 6-methylene-Δ¹, and 1-methyl-Δ¹ derivatives of androstenedione (B190577) are notable examples. acs.org The synthesis of 4-(substituted thio)-4-androstene-3,17-dione derivatives, prepared by the addition of thiol reagents to 4β,5β-epoxyandrostanedione, has also resulted in effective competitive inhibitors of aromatase. nih.gov

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibitors: The synthesis of androsterone derivatives substituted at the C16 position was aimed at developing inhibitors of type 3 17β-HSD. tandfonline.comtandfonline.comnih.gov While many of these compounds were found to be weak inhibitors, the research provided valuable insights into the structural requirements for enzyme inhibition. tandfonline.comtandfonline.comnih.gov Further work on androsterone derivatives with modifications at C3 and a spiro-δ-lactone at C17 has led to the identification of inhibitors for both type 3 and type 5 17β-HSDs. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogs influences their biological activity.

For aromatase inhibitors, SAR studies have revealed the importance of the steroid's A-ring planarity for interaction with the enzyme's active site. core.ac.uk It has been shown that a C3 carbonyl group is not essential for anti-aromatase activity, but a 5α-stereochemistry and some degree of planarity in the steroidal framework are required. core.ac.uk The D-ring structure is also critical for binding. core.ac.uk Studies on 6-substituted androst-4-ene analogs indicated that aromatase has a hydrophobic binding pocket with limited space, particularly on the β-side of the C6 position. acs.org A carbonyl group at C17 is essential for tight binding, and a polar hydroxy group is better tolerated at the 6β-position than at the 6α-position. acs.org

In the context of 17β-HSD inhibitors, SAR studies of C16-substituted androsterone derivatives showed that these compounds were generally poor inhibitors of type 3 17β-HSD. tandfonline.com However, one derivative, 16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol, which has a hydroxyl group at C17 instead of a ketone, exhibited significant binding to the androgen receptor and antiproliferative activity. tandfonline.com This highlights the critical role of the substituent at C17 in determining the biological activity profile.

For 3-oxime derivatives, the introduction of an O-alkylated oxyimino group at the C3 position has been explored for its potential to modulate the activity of cytochrome P450 enzymes. rsc.org In vitro investigations revealed that certain of these compounds can selectively bind to the active sites of human steroid hydroxylases like CYP7, CYP17A1, CYP19A1, or CYP21A2, suggesting their potential as modulators of these enzymes. rsc.org

Table of Synthesized this compound Derivatives and Their Activities

Compound/Derivative ClassModification Site(s)Target Enzyme/ActivityKey Findings
16-Substituted Androsterone DerivativesC16Type 3 17β-HSDGenerally weak inhibitors. 16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol showed androgen receptor binding and antiproliferative activity. tandfonline.com
6-Substituted Androst-4-ene AnalogsC6AromatasePotent competitive inhibitors. Hydrophobic pocket at the active site. C17-carbonyl is crucial for binding. acs.org
3-Oxime Androst-4-ene DerivativesC3Cytochrome P450 enzymesSelective binding to steroid hydroxylases (CYP7, CYP17A1, CYP19A1, CYP21A2). rsc.org
4-(Substituted thio)-4-androstene-3,17-dioneC4AromataseEffective competitive inhibitors. nih.gov
3-Deoxy and 3,4-Epoxy DerivativesA-ringAromataseStrong competitive inhibitors, stressing the importance of A-ring planarity. core.ac.uk
Androsterone derivatives with C17-spiro-δ-lactone and C3 modificationsC3, C17Type 3 and 5 17β-HSDsEffective inhibitors of both enzyme subtypes. mdpi.com

Elucidation of Structural Requirements for Receptor Binding and Enzyme Catalysis

The interaction of this compound and its analogs with protein targets, whether receptors or enzymes, is governed by precise structural features. Research into these structure-activity relationships (SAR) has revealed key determinants for molecular recognition and catalytic activity, particularly concerning enzymes involved in steroid metabolism like aromatase and various dehydrogenases.

The carbonyl groups at the C-3 and C-17 positions are fundamental for the biological activity of many androstane-based steroids. For instance, the 17-carbonyl function is considered necessary for the effective binding of 3-deoxy steroids to the active site of aromatase. acs.org However, the C-3 carbonyl group is not always an absolute requirement for interaction with and inhibition of this enzyme. core.ac.uk Studies on 5α-androst-3-ene and 3α,4α-epoxy-5α-androstane analogs have shown that while the C-17 carbonyl is essential for maximal aromatase inhibitory activity, modifications like reduction to a 17β-hydroxyl group can lead to only modest decreases in affinity for the enzyme. uc.pt This suggests that while critical, the nature of the substituent at C-17 can be varied to a degree without completely abolishing activity. Furthermore, the introduction of bulky groups at the C-17 position is generally detrimental to inhibitory activity. uc.pt

Modifications to the steroid's A and B rings significantly influence its interaction with enzymes. The planarity of the A-ring region is a recognized requirement for potent aromatase inhibition. core.ac.uk This is supported by findings that analogs with a 3,4-double bond or a 3,4-epoxide group, which confer A-ring planarity, are effective inhibitors. core.ac.uk The enzyme 3-ketosteroid-Δ4-(5α)-dehydrogenase, which introduces a double bond into the steroid nucleus, has a binding pocket with conserved residues (Tyr-319, Tyr-466, and Ser-468) near the FAD co-factor that are essential for catalysis. nih.gov Structural analysis of this enzyme with its product, androst-4-ene-3,17-dione, shows that the steroid binds at the si face of the isoalloxazine ring system, stabilized by interactions with these key residues. nih.gov

Substitutions at various positions on the androstane skeleton have been extensively explored to develop potent enzyme inhibitors. For example, analogs of androst-4-ene-3,17-dione with substitutions at the C-6 position have been synthesized and evaluated as aromatase inhibitors. These studies revealed that the enzyme possesses a hydrophobic binding pocket with limited space in the region corresponding to the β-face of the C-6 position. acs.org

Compound/AnalogTarget EnzymeKey Structural FeatureFindingReference
3-Deoxyandrost-4-en-17-oneAromataseLack of C-3 carbonylA 17-carbonyl function is necessary for effective binding of 3-deoxy steroids. acs.org
5α-Androst-3-ene AnalogsAromataseC-17 carbonyl groupEssential for maximum aromatase inhibitory activity; bulky groups at C-17 reduce activity. uc.pt
3,4-Epoxide AnalogsAromataseA-ring planarityPlanarity conferred by the epoxide group is important for anti-aromatase activity. core.ac.uk
6α/6β-Alkyl Androst-4-ene-3,17-dionesAromataseAlkyl group at C-6Revealed a hydrophobic binding pocket with limited volume on the β-side of C-6. acs.org
5α-Androstane-3,17-dioneAndrogen ReceptorA/B ring junctionIneffective at promoting the firm retention of the androgen receptor complex by prostate cell nuclei. researchgate.net

Regarding receptor binding, the structural requirements are equally stringent. For the androgen receptor (AR), the binding of 5α-dihydrotestosterone (a metabolite of testosterone) induces a specific conformational change in the receptor protein that allows for its retention by nuclear acceptor sites. researchgate.net Other steroids, including 5α-androstane-3,17-dione and androst-4-ene-3,17-dione, are not effective in inducing this critical structural fit, highlighting the high specificity of the receptor's ligand-binding pocket. researchgate.net

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that dictates the biological activity of this compound analogs. Subtle changes in the orientation of functional groups or the fusion of the steroid rings can lead to profound differences in receptor binding and enzyme inhibition.

The stereochemistry of substituents also plays a crucial role. Studies on 6-alkylated analogs of androst-4-ene-3,17-dione as aromatase inhibitors showed that the orientation of the alkyl group (α-axial vs. β-equatorial) influenced inhibitory potency. acs.org This suggests that the enzyme's active site can distinguish between substituents based on their spatial orientation. Similarly, the stereoselective synthesis of 4-substituted androstene-17-oxime derivatives revealed significant differences in aromatase inhibitory activity based on the configuration of the introduced groups. For instance, in one study, 4-chloro-3β-hydroxy-4-androsten-17-one oxime showed the highest activity among the tested compounds. nih.gov

Epoxidation of the double bond in androstene derivatives introduces new chiral centers, and the resulting stereochemistry of the epoxy ring is vital for biological activity. The epoxidation of 3α-hydroxy-4-androstene-17-one oxime yields a 4α,5α-epoxy compound, whereas epoxidation of androst-4-ene-3,17-dione-17-oxime can yield the 4β,5β-epoxy derivative. mdpi.com These epimers exhibit different levels of aromatase inhibitory activity. One study found that a 4β,5β-epoxy-3β-hydroxy compound was more active than the corresponding 3-carbonyl compound, and that the β-configuration of the 4,5-epoxy ring appeared beneficial for activity compared to a double bond. nih.gov

Even the enantiomers of androstane derivatives (non-superimposable mirror images) can have vastly different effects, interacting with receptors in unique ways. Studies on neurosteroid analogs that modulate GABA-A receptors showed that enantiomers of androsterone bind in inverted orientations relative to each other at the receptor's steroid potentiation site. nih.gov This inverted binding is dictated by the placement of substituents, where a 7α-substituent on an enantiomeric steroid occupies a similar space as an 11β-substituent on the natural steroid, demonstrating the receptor's ability to accommodate mirror-image molecules through alternative binding modes. nih.gov

Compound/Analog PairBiological Target/AssayStereochemical FeatureObservationReference
5α-Androstane-3,17-dione vs. 5β-Androstane-3,17-dioneAndrogen Receptor BindingA/B ring fusion (trans vs. cis)The 5α-isomer is a precursor to the potent androgen DHT; the 5β-isomer is ineffective for nuclear retention of the AR complex. researchgate.net
Progesterone (B1679170) vs. 5β-Androstane-3,17-dioneAntibody Receptor (1E9dm)A-ring orientationBoth steroids bind in a syn-orientation, but progesterone buries its A-ring while 5β-androstane-3,17-dione buries its D-ring. pnas.org
4β,5β-Epoxy-3β-hydroxyandrostane-17-oxime vs. 4α,5α-Epoxy-3α-hydroxyandrostan-17-one oximeAromatase InhibitionEpoxy ring configuration (α vs. β)The β-epoxy isomer showed greater inhibitory activity, suggesting the β-configuration is beneficial. nih.gov
Androsterone vs. ent-AndrosteroneGABA-A ReceptorEnantiomersThe enantiomers bind in inverted orientations to produce a similar biological effect (potentiation of GABA currents). nih.gov

Theoretical and Computational Approaches to Androstane 3,17 Dione Activity

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or antibody. This method is crucial for understanding the binding affinity and interaction patterns between androstane-3,17-dione and its biological targets.

Detailed research findings from docking studies have elucidated the interaction of this compound derivatives with the androgen receptor (AR). In one such study, (+)-androstane-3,17-dione was docked against the androgen receptor (PDB ID: 1T7T). rasayanjournal.co.in The simulation revealed a strong binding affinity, with a docking score of approximately -10 kcal/mol, which is considered significant for stable adduct formation. rasayanjournal.co.in The interaction analysis showed that the O2 atom of the ligand forms a conventional hydrogen bond with the amino acid residue ARG 752 at a distance of 2.71 Å. rasayanjournal.co.in Additionally, a hydrophobic, pi-alkyl interaction was observed between the B ring of the steroid and the MET 745 residue at a distance of 4.82 Å. rasayanjournal.co.in These molecular docking studies suggest that androstane (B1237026) derivatives are promising candidates for anti-cancer activity due to their high binding scores with the androgen receptor. rasayanjournal.co.inresearchgate.net

The oxygen atom at position 3 of the steroidal nucleus possesses a pair of free electrons that can interact with polar groups of amino acids in the active site of the androgen receptor. researchgate.net Specifically, residues Gln711 and Arg752 in the vicinity of the A ring of the ligand are positioned to interact with the O3 ketone group. researchgate.net

CompoundReceptorDocking Score (kcal/mol)Key Interacting ResiduesInteraction Details
(+)-Androstane-3,17-dioneAndrogen Receptor (1T7T)~ -10ARG 752, MET 745Hydrogen bond with ARG 752 (2.71 Å); Pi-alkyl hydrophobic interaction with MET 745 (4.82 Å). rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational changes and stability of ligand-receptor complexes.

MD simulations have been employed to study the interaction between 5β-androstane-3,17-dione and plasma proteins like human serum albumin (HSA), which is crucial for understanding the distribution and bioavailability of the steroid. acs.orgnih.gov These simulations analyze properties such as root-mean-square deviation (RMSD), root-mean-square fluctuations (RMSF), and radius of gyration (Rg) to assess the stability of the complex. acs.orgnih.gov Studies have shown that the HSA-androstenedione derivative complexes become stable after 15 nanoseconds of simulation and maintain their stable structures thereafter. acs.orgresearchgate.net

In another study, MD simulations combined with molecular mechanics–Poisson–Boltzmann surface area (MM-PBSA) free energy calculations were used to investigate the binding energetics of 5β-androstane-3,17-dione (5AD) to the anti-progesterone antibody DB3. oup.com Although 5AD and progesterone (B1679170) bind to the antibody in different orientations, their binding affinities are of a similar magnitude. oup.com The calculated binding free energy for 5AD, without the entropy contribution, was -110.5 kJ/mol, compared to the experimental value of -46.2 kJ/mol. oup.com The calculated relative binding free energy between progesterone and 5AD was 8.8 kJ/mol, which is in fair agreement with the experimental energy of 5.4 kJ/mol. oup.com

CompoundReceptorSimulation MethodKey Findings
5β-Androstane-3,17-dioneHuman Serum Albumin (HSA)Molecular Dynamics (MD)Complex stabilized after 15 ns, maintaining a stable structure. acs.orgresearchgate.net
5β-Androstane-3,17-dione (5AD)Anti-progesterone Antibody DB3MD and MM-PBSACalculated binding free energy (ΔG, no entropy): -110.5 kJ/mol. oup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com These models use molecular descriptors to predict the activity of new compounds.

QSAR studies have been conducted on testosterone (B1683101) derivatives, including 5α-androstane-3,17-dione. jocpr.com In one study, descriptors such as molar refractivity and solvent accessibility surface area (SASA) were found to be effective for building QSAR models. jocpr.com The SASA is useful for measuring the extent of interaction between the steroid and its environment. jocpr.com The study found a correlation between the SASA and the biological activity of several androstane compounds. For example, 5α-androstane-3,17-dione has a SASA of 116.28 Ų and a relative biological activity of 2.6. jocpr.com This suggests that London dispersive forces, which are related to molar refractivity, may play a significant role in the steroid-receptor interaction. jocpr.com

In other research, 5α-androstane-3,17-dione was included in the development of QSAR models designed to predict estrogenic activity, specifically the binding affinity to the human estrogen receptor α. ivl.se Such models are valuable tools for pre-screening chemicals to prioritize them for experimental testing. ivl.se

CompoundMolecular DescriptorDescriptor ValueBiological Activity (Relative)
5α-Androstane-3,17-dioneSolvent Accessibility Surface Area (SASA)116.28 Ų2.6 jocpr.com

In Silico Prediction of Metabolic Pathways and Enzyme Specificity

In silico tools are instrumental in predicting the metabolic fate of compounds by identifying potential metabolic reactions and the enzymes that catalyze them. ljmu.ac.uk These predictions are often based on known biotransformation pathways and enzyme substrate specificities derived from extensive literature and databases. ljmu.ac.ukucl.ac.uk

Computational studies have been used to elucidate the enzymatic mechanisms involving this compound isomers. For instance, density functional theory (DFT) calculations were used to detail the isomerization of Δ5-androstene-3,17-dione to Δ4-androstene-3,17-dione catalyzed by human glutathione (B108866) transferase A3-3. nih.gov This study identified Tyr9 and glutathione (GSH) as key catalytic components, with a rate-limiting activation energy of 15.8 kcal/mol. nih.gov

Experimental studies combined with in silico analysis have identified key metabolic transformations of this compound. In the androgen-sensitive LNCaP human prostate cancer cell line, androst-4-ene-3,17-dione is primarily converted to 5α-androstane-3,17-dione by the enzyme type 1 5α-reductase. nih.gov Further metabolism to androsterone (B159326) was observed at low levels. nih.gov The proliferative effect of androst-4-ene-3,17-dione in these cells was shown to be mediated by its conversion to 5α-androstane-3,17-dione. nih.gov

Other enzymatic reactions have also been characterized. The enzyme 3-oxo-5-β-steroid-4-dehydrogenase converts 4-androstene-3,17-dione to 5β-Androstane-3,17-dione. researchgate.net Additionally, the reduction of 5α-androstane-3,17-dione is catalyzed by aldo-keto reductase family 1 member C9 (AKR1C9), with a determined chemical reaction rate (k_chem) of 1.3 s⁻¹ in the presence of NADPH. nih.gov

SubstrateProductEnzymeReaction Type
Δ5-Androstene-3,17-dioneΔ4-Androstene-3,17-dioneHuman Glutathione Transferase A3-3Isomerization nih.gov
Androst-4-ene-3,17-dione5α-Androstane-3,17-dioneType 1 5α-reductaseReduction nih.gov
4-Androstene-3,17-dione5β-Androstane-3,17-dione3-oxo-5-β-steroid-4-dehydrogenaseReduction researchgate.net
5α-Androstane-3,17-dioneAndrosteroneAldo-keto reductase 1C9 (AKR1C9)Reduction nih.gov

Future Research Directions for Androstane 3,17 Dione

Elucidation of Novel Metabolic Pathways and Metabolites

The biotransformation of androstane-3,17-dione is a complex process yielding a variety of metabolites. While major pathways are known, future research will focus on identifying and characterizing less common and previously unknown metabolic routes. The use of microbial systems, particularly fungi, has proven to be a valuable tool in discovering novel steroid metabolites. For instance, fermentation of androst-4-ene-3,17-dione with Curvularia lunata has been shown to produce several oxidative and reductive metabolites. researchgate.net Similarly, filamentous fungi isolated from unique environments, such as cultural heritage sites, have demonstrated the ability to transform androstenedione (B190577) into various hydroxylated and dehydrogenated products. nih.gov

Future studies will likely employ advanced spectroscopic and spectrometric techniques to elucidate the structures of these novel metabolites. Research into the enzymatic processes governing these transformations, including the role of specific cytochrome P450 enzymes and hydroxysteroid dehydrogenases, will be crucial. fu-berlin.de A deeper understanding of these minor metabolic pathways could reveal new bioactive molecules and provide a more complete picture of steroid metabolism. fu-berlin.de

Table 1: Examples of Microbial Transformation of this compound and Related Compounds

MicroorganismSubstrateKey Metabolites Identified
Curvularia lunata(+)-androst-4-ene-3,17-dioneandrosta-1,4-diene-3,17-dione (B159171), 17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrost-4-ene-3,17-dione researchgate.net
Penicillium vinaceumAndrosterone (B159326) (a related 5α-saturated steroid)Androstanedione, 3α-hydroxy-17a-oxa-d-homo-5α-androstan-17-one mdpi.com
Fungi from Tretyakov GalleryAndrost-4-ene-3,17-dione3α-OH-5β-H-Androstane-17-one, 5β-H-Androstane-3,17-dione, Androsta-4,6-diene-3,17-dione nih.gov

Discovery of Undiscovered Receptor Interactions and Signaling Mechanisms

The biological effects of this compound are primarily mediated through its conversion to more potent androgens and estrogens, which then bind to their respective receptors. However, the possibility of this compound itself or its unique metabolites interacting with other, currently unknown, receptors remains an exciting area of future research.

Investigations will likely focus on orphan nuclear receptors and other cellular signaling proteins to identify potential novel binding partners. The constitutive androstane (B1237026) receptor (CAR), a key regulator of drug metabolism, is one such target of interest. researchgate.netnih.gov Understanding how this compound or its derivatives might modulate the activity of receptors like CAR could reveal new regulatory roles in xenobiotic and endobiotic metabolism. nih.gov Furthermore, exploring the signaling pathways affected by these interactions will be critical to understanding their physiological consequences. researchgate.net

Development of Advanced Analytical Tools for Ultra-Trace Quantification

The accurate measurement of this compound and its metabolites in biological samples is essential for both research and clinical applications. Future research will focus on developing more sensitive and specific analytical methods for their ultra-trace quantification.

Techniques such as ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) are at the forefront of this effort. researchgate.net These methods offer the potential for simultaneous determination of a wide range of steroids, including their conjugated forms, in complex matrices like serum and tears. researchgate.networktribe.com The development of novel sample preparation techniques, such as advanced solid-phase extraction protocols, will also be crucial for improving the recovery and purity of analytes from biological samples. researchgate.net Additionally, the exploration of passive sampling devices for monitoring steroidal endocrine-disrupting chemicals in the environment represents a promising avenue for future research. vliz.be

Table 2: Advanced Analytical Techniques for this compound Quantification

TechniqueSample MatrixKey Advantages
UHPLC-HRMSHuman Serum, UrineHigh sensitivity and specificity, simultaneous detection of multiple steroids and their conjugates. researchgate.net
GC-C/IRMSUrineProvides information on the isotopic composition, useful for distinguishing between endogenous and exogenous sources. ugent.be
UPLC-MS/MSHuman TearsEnables the analysis of steroids in low-volume samples. worktribe.com

Exploring Roles in Diverse Biological Systems and Organisms (Non-Human Focus)

While much of the research on this compound has been human-centric, exploring its roles in a wider range of organisms holds significant potential for new discoveries. Microbial biotransformation studies, as mentioned earlier, are a prime example of how non-human systems can be used to generate novel steroid derivatives. researchgate.netnih.govmdpi.com

Future research should extend to a broader array of organisms, including various animal species, plants, and microorganisms. For example, understanding the metabolism and function of this compound in different animal models can provide insights into comparative endocrinology and evolution. nih.gov In plants, the presence and potential roles of androstane-like compounds are still largely unexplored. mdpi.com Investigating these diverse biological systems could uncover previously unknown functions and applications for this compound and its metabolites.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological impact of this compound, future research must move towards the integration of multiple "omics" datasets. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to model and understand the complex interplay of molecules within a biological system. researchgate.net

By integrating these diverse datasets, researchers can identify the networks of genes, proteins, and metabolites that are influenced by this compound. nih.gov This can help to elucidate its downstream effects on various cellular processes and physiological functions. For instance, combining steroidomics with other omics data can help identify biomarkers for disease or track the metabolic response to certain stimuli. nih.govphysiology.org The development of sophisticated computational tools and bioinformatics pipelines will be essential for the analysis and interpretation of these large and complex datasets. nih.govresearchgate.net

Q & A

Q. How do substrate specificity assays clarify the role of DHRS11 vs. AKR1C isoforms in 11-keto-C19-steroid metabolism?

  • Answer : DHRS11 preferentially reduces 11-keto-androstane-3,17-dione with a Vmax/KmV_{max}/K_m ratio 10-fold higher than AKR1C isoforms. Molecular docking and mutagenesis (e.g., Tyr28Phe mutation) identify active site residues critical for substrate binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.